

2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1454213

[Get Quote](#)

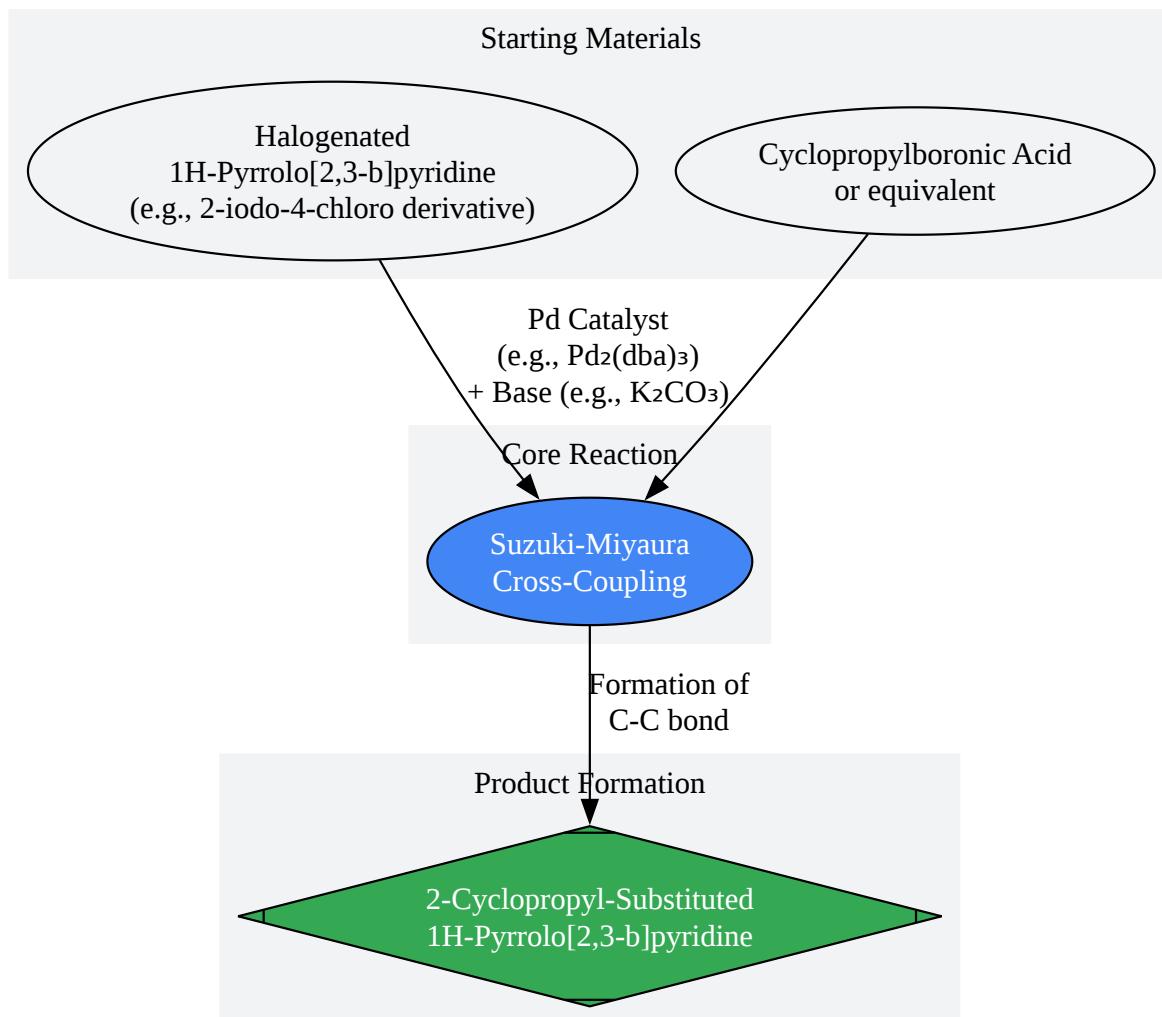
An In-Depth Technical Guide to **2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine**

Authored by: Gemini, Senior Application Scientist Introduction

2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound belonging to the 7-azaindole class. The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, is recognized as a "privileged scaffold" in medicinal chemistry.^[1] This is due to its structural resemblance to the purine base adenine, which allows it to function as an effective hinge-binding motif for a wide variety of protein kinases.^[2] The introduction of a cyclopropyl group at the 2-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity, selectivity, and metabolic stability. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and the significant role of the **2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine** scaffold in modern drug discovery and development.

Core Molecular Properties

The fundamental molecular characteristics of **2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine** are essential for experimental design, reaction stoichiometry, and analytical interpretation. These properties are summarized below.


Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂	[3]
Molecular Weight	158.20 g/mol	[3]
Appearance	Solid	
InChI Key	IOCSCGNRPAICJD-UHFFFAOYSA-N	
Canonical SMILES	C1CC1C2=CC3=C(N2)N=CC=C3	
PubChem CID	149872343	[3]

Synthesis and Chemical Reactivity

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines can be achieved through various established and modern synthetic routes. While specific protocols for **2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine** are proprietary, general strategies involve the construction of the fused bicyclic ring system followed by functionalization.

General Synthetic Strategies

Historically, methods for creating the 7-azaindole core included modifications of the Fischer indole and Madelung syntheses.^[4] However, contemporary drug discovery efforts frequently employ more versatile and efficient cross-coupling reactions to build and functionalize the scaffold. A common and powerful approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, on a pre-functionalized pyrrolopyridine core.^{[5][6]}

[Click to download full resolution via product page](#)

Illustrative Experimental Protocol (Generalized Suzuki Coupling)

The following protocol outlines a generalized procedure for the synthesis of a 2-aryl/alkyl-substituted 7-azaindole, which can be adapted for the synthesis of the target compound.

- Reaction Setup: To a degassed solution of a suitable halogenated 1H-pyrrolo[2,3-b]pyridine intermediate (e.g., 2-iodo-1H-pyrrolo[2,3-b]pyridine) in a solvent mixture like 1,4-dioxane and water, add the corresponding boronic acid (e.g., cyclopropylboronic acid).[5]
- Catalyst and Base Addition: Add a palladium catalyst, such as $\text{Pd}_2(\text{dba})_3$ or $\text{PdCl}_2(\text{dppf})$, and a base, typically potassium carbonate (K_2CO_3).[5][6] The choice of catalyst and ligand is critical for achieving high chemoselectivity and yield, especially on scaffolds with multiple reactive sites.
- Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried over a drying agent (e.g., Na_2SO_4), filtered, and concentrated under reduced pressure.
- Final Purification: The crude product is purified using silica gel flash column chromatography to yield the final, high-purity compound.

Reactivity Insights

The 1H-pyrrolo[2,3-b]pyridine system undergoes electrophilic substitution reactions, predominantly at the 3-position of the pyrrole ring. Common reactions include nitration, bromination, and Mannich reactions.[4] The presence of the nitrogen in the pyridine ring deactivates it towards electrophilic attack compared to the electron-rich pyrrole ring, guiding the regioselectivity of these transformations.

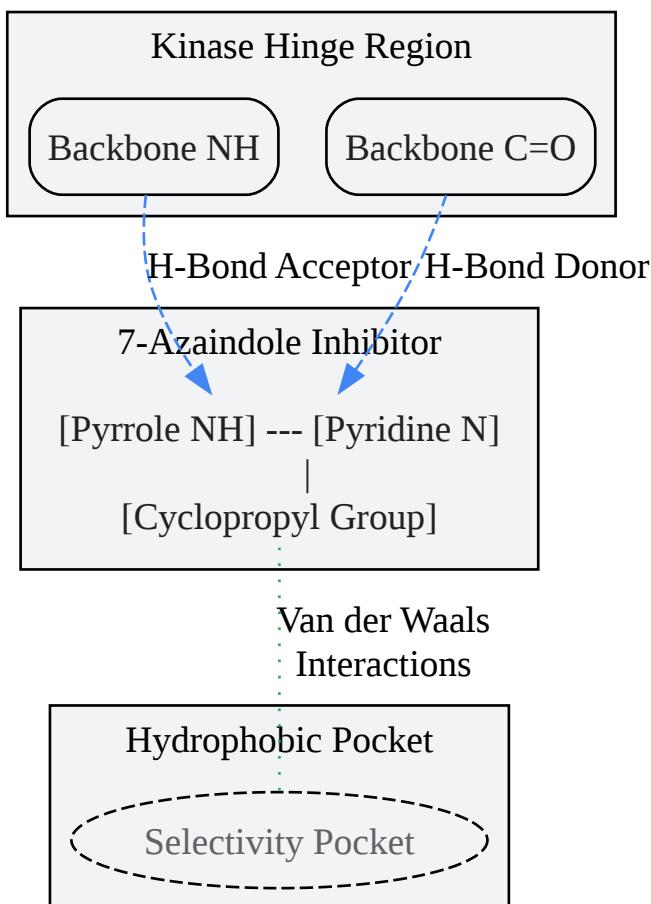
Structural Elucidation and Validation

Confirmation of the chemical structure and purity of **2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine** is paramount. This is achieved through a combination of spectroscopic techniques, which provide a self-validating system for the compound's identity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are the most powerful tools for structural elucidation. ^1H NMR provides information on the number of

different types of protons and their connectivity, while ^{13}C NMR reveals the carbon framework. Spectroscopic data for the parent compound and its derivatives are available in chemical databases.[7][8]

- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio (m/z), confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups, such as the N-H stretch of the pyrrole ring.


Applications in Drug Discovery and Medicinal Chemistry

The 7-azaindole scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[2][9] Its utility stems from the unique arrangement of hydrogen bond donors (pyrrole N-H) and acceptors (pyridine N) that mimic the hinge-binding interactions of ATP.[2]

Role as a Kinase Inhibitor

Numerous 7-azaindole derivatives have been developed as potent and selective inhibitors of various protein kinases implicated in diseases like cancer and inflammatory disorders.[9][10]

- Mechanism of Kinase Inhibition: The 7-azaindole core acts as an excellent "hinge-binding" motif. The pyridine nitrogen accepts a hydrogen bond from a backbone NH group in the kinase hinge region, while the pyrrole NH donates a hydrogen bond to a backbone carbonyl group.[2] This bidentate hydrogen bonding pattern effectively anchors the inhibitor in the ATP-binding pocket, leading to potent inhibition. The substituent at the 2-position, in this case, the cyclopropyl group, extends into a hydrophobic pocket, contributing to the overall binding affinity and selectivity.

[Click to download full resolution via product page](#)

- Therapeutic Targets: Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent activity against a range of kinase targets, including:
 - FGFR4 (Fibroblast Growth Factor Receptor 4): For the treatment of hepatocellular carcinoma.[11]
 - PI3K (Phosphoinositide 3-kinase): Implicated in the PI3K/AKT/mTOR signaling pathway, a key target in cancer therapy.[12]
 - CDK8 (Cyclin-Dependent Kinase 8): A target for treating psoriasis by mitigating inflammatory responses.[13]
 - PDE4B (Phosphodiesterase 4B): Inhibition of PDE4B has anti-inflammatory effects, with potential applications in central nervous system (CNS) diseases.[14]

Conclusion

2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a molecule of significant interest, built upon the medicinally vital 7-azaindole scaffold. Its fundamental properties are well-defined, and its synthesis is achievable through modern organic chemistry techniques like palladium-catalyzed cross-coupling. The true value of this compound and its derivatives lies in their proven ability to act as potent and selective inhibitors of key biological targets, particularly protein kinases. The structural insights into its mechanism of action continue to guide the rational design of new and improved therapeutics for a wide array of human diseases, from cancer to inflammatory conditions. As research progresses, this versatile scaffold will undoubtedly remain a central focus for drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 2-cyclopropyl-5H-pyrrolo[2,3-b]pyridine | C10H10N2 | CID 149872343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine(1014613-50-3) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/ja05352a011)
- 12. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/ja05352a012)
- 13. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1454213#2-cyclopropyl-1h-pyrrolo-2-3-b-pyridine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1454213#2-cyclopropyl-1h-pyrrolo-2-3-b-pyridine-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com